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molecular formula C12H9F3N2O B1457169 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine CAS No. 630125-71-2

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine

Cat. No. B1457169
M. Wt: 254.21 g/mol
InChI Key: HCMGGNYWVPXPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

A suspension of 4-(4-nitro-phenoxy)-2-trifluoromethyl-pyridine (1.16 g, 4.08 mmol) and Raney Nickel (0.4 9, in EtOH) in MeOH (70 mL) is stirred at rt and under a hydrogen atmosphere for 7 h. Additional Raney Nickel (tip of spatula) is then added and the reaction mixture is stirred for 17 h. The mixture is filtered through a pad of celite and the filter cake is washed with copious amount of MeOH. After removal of the solvents in vacuo, the residue is purified by silica gel (50 g) column chromatography (CH2Cl2/Et2O, 95/5) to afford the title compound as a white solid: ES-MS: 255.0 [M+H]+; single peak at tR=5.97 min (System 2); Rf=0.40 (CH2Cl2/Et2O, 90/10).
Name
4-(4-nitro-phenoxy)-2-trifluoromethyl-pyridine
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:20]=[CH:19][C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)=[CH:6][CH:5]=1)([O-])=O>[Ni].CO>[F:18][C:15]([F:16])([F:17])[C:11]1[CH:10]=[C:9]([O:8][C:7]2[CH:19]=[CH:20][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH:14]=[CH:13][N:12]=1

Inputs

Step One
Name
4-(4-nitro-phenoxy)-2-trifluoromethyl-pyridine
Quantity
1.16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC(=NC=C2)C(F)(F)F)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at rt and under a hydrogen atmosphere for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 17 h
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of celite
WASH
Type
WASH
Details
the filter cake is washed with copious amount of MeOH
CUSTOM
Type
CUSTOM
Details
After removal of the solvents in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel (50 g) column chromatography (CH2Cl2/Et2O, 95/5)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC(C1=NC=CC(=C1)OC1=CC=C(C=C1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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